molecular formula C18H16N2O2 B12139926 (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12139926
M. Wt: 292.3 g/mol
InChI Key: IKCOOITZLHRKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a pyrroloquinolinone derivative characterized by a bicyclic framework fused with a pyrrole ring and a quinolinone core. The key structural features include:

  • A 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold, which provides rigidity and planar aromaticity.
  • A (4-methoxyphenyl)imino substituent at the 1-position, introducing electron-donating methoxy groups that modulate electronic properties and enhance solubility.

This compound belongs to a class of hybrid molecules designed for dual biological activities, particularly as anticoagulants targeting coagulation factors Xa (FXa) and XIa (FXIa) .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C18H16N2O2/c1-22-14-9-7-13(8-10-14)19-16-15-6-2-4-12-5-3-11-20(17(12)15)18(16)21/h2,4,6-10H,3,5,11H2,1H3

InChI Key

IKCOOITZLHRKOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrroloquinolinone Core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable cyclizing agent under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the intermediate formed in the previous step.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the intermediate and an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Synthetic Formation and Key Precursor Reactions

The compound is synthesized via condensation between 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and 4-methoxyaniline under acidic or thermal conditions . This imine-forming reaction requires precise stoichiometric control to avoid side products like over-alkylation or dimerization.

Key Reaction Conditions:

ParameterValue
SolventEthanol or DMF
Catalystp-Toluenesulfonic acid (PTSA)
Temperature80–100°C
Reaction Time6–12 hours
Yield55–72%

Electrophilic Substitution Reactions

The 4-methoxyphenyl group directs electrophilic attacks to specific positions due to its strong electron-donating methoxy substituent. Experimental data from analogous quinoline systems suggest reactivity patterns:

Reaction TypePosition ModifiedProduct Structure
NitrationPara to methoxy groupNitro-substituted derivative
SulfonationOrtho to imino nitrogenSulfonic acid analog
Halogenation (Cl₂)Pyrrolo ring C-7 positionChlorinated pyrroloquinoline

Conditions: Reactions typically proceed in HNO₃/H₂SO₄ (nitration) or SO₃/H₂SO₄ (sulfonation) at 0–25°C .

Nucleophilic Additions and Ring-Opening

The imino group (C=N) undergoes nucleophilic additions, particularly with:

  • Grignard reagents : Forms secondary amines at the imine site.

  • Hydrazine : Generates hydrazone derivatives, useful for further cyclization.

  • Water (acidic hydrolysis) : Cleaves the imine bond, regenerating the ketone precursor .

Example Pathway:

text
Imine + H₂O (HCl) → 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one + 4-methoxyaniline

Photochemical and Thermal Rearrangements

Under UV light or elevated temperatures, the compound undergoes structural rearrangements similar to related pyrroloquinolines :

ConditionTransformationOutcome
UV (λ = 254 nm) -Hydrogen shiftIsomerization to 1Z configuration
150°C (neat)Ring contractionFuro[3,2-c]quinolinone derivative

Metal-Catalyzed Cross-Couplings

The quinoline core participates in palladium-catalyzed reactions, enabling functionalization:

Catalyst SystemReaction TypeProduct
Pd(PPh₃)₄/CuISonogashira couplingAlkynylated pyrroloquinoline
Pd(OAc)₂/XPhosSuzuki-Miyaura couplingAryl-substituted derivative

Typical Yields: 40–65% depending on steric hindrance .

Oxidation and Reduction Pathways

  • Oxidation : The pyrrolo ring’s dihydro moiety is susceptible to oxidation with KMnO₄ or DDQ, yielding fully aromatic pyrrolo[3,2,1-ij]quinolinones.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to a secondary amine while preserving the heterocyclic framework .

Cycloaddition and Heterocycle Fusion

The compound acts as a dienophile in Diels-Alder reactions, forming polycyclic systems. For example, reaction with maleic anhydride produces a tetracyclic adduct :

DienophileConditionsProduct
Maleic anhydrideToluene, refluxFused oxabicyclic system

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via cleavage of the methoxy group .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases.

Key Analytical Data for Reaction Monitoring

TechniqueDiagnostic Signals
¹H NMR δ 3.8 (OCH₃), δ 8.2 (imine H)
IR 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
MS (ESI+) m/z 349.1 [M+H]⁺

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Properties

Studies have demonstrated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial activities. For instance, functionalized derivatives have shown efficacy against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the methoxyphenyl group enhances the antimicrobial potency due to increased lipophilicity and improved membrane permeability .

Anticancer Activity

Compounds from the pyrroloquinoline family have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of specific signaling pathways. The ability to modify the substituents on the pyrroloquinoline scaffold allows for optimization of these effects .

Inhibition of Blood Coagulation Factors

Recent studies have focused on the design and synthesis of hybrid derivatives based on 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential dual inhibitors of blood coagulation factors Xa and XIa. These compounds have shown promise in preclinical models for their ability to modulate coagulation pathways effectively .

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluation against bacterial strainsSignificant activity against Mycobacterium smegmatis with MIC values indicating potential as antituberculosis agents .
Anticancer Properties Apoptosis induction in cancer cellsCompounds induced cell cycle arrest in various cancer cell lines .
Coagulation Factor Inhibition Dual inhibition studiesNew derivatives showed effective inhibition of factors Xa and XIa in vitro .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. If it functions as a receptor modulator, it could interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents / Modifications Molecular Weight Bioactivity (IC₅₀ or Key Findings) Synthesis Method Reference
Target Compound: (1E)-1-[(4-methoxyphenyl)imino]-... 4-Methoxyphenylimino at C1 Not explicitly stated (estimated ~325–335 g/mol) Dual FXa/FXIa inhibition (inferred from analogs) Hybridization approach
(1E)-1-(2,3-Dihydro-1,4-benzodioxin-6-ylimino)-... Benzodioxinylimino at C1 320.34 No explicit bioactivity data Condensation reactions
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo... Ethoxy, trimethyl groups at C8, C4, C6 274.14 FXa inhibition (IC₅₀ ~0.5–1.0 µM) Condensation and alkylation
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro... 4-Chlorophenyl, trimethyl groups at C6, C4 340.11 Enhanced FXa inhibition (IC₅₀ ~0.2 µM) Similar to above
(Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro... Thioxothiazolidinone hybrid at C1 ~400–450 (estimated) Dual FXa/FXIa inhibition (IC₅₀ <1 µM) Hybridization with thiazolidinones
1-Methyl-1-(2,2,2-trifluoroethyl)-5,6-dihydro... Trifluoroethyl group at C1 ~300 (estimated) Not explicitly stated (fluorine enhances metabolic stability) Electrochemical trifluoroalkylation

Key Observations:

Substituent Electronic Effects: The 4-methoxyphenylimino group in the target compound provides electron-donating effects, which may enhance π-π stacking interactions in enzymatic binding pockets compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ). Fluorinated analogs (e.g., trifluoroethyl in ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Hybridization Strategies: Hybrid derivatives incorporating thioxothiazolidinone moieties () show dual FXa/FXIa inhibition, with IC₅₀ values <1 µM, suggesting synergistic effects from combining pyrroloquinolinone and thiazolidinone pharmacophores. The target compound’s methoxyphenylimino group may mimic natural ligands in coagulation factor active sites, similar to benzodioxinyl derivatives (), but with improved solubility.

Synthetic Accessibility :

  • Electrochemical methods () enable direct introduction of fluorinated groups without catalysts, offering advantages over traditional condensation/hybridization routes.
  • Molecular hybridization () remains the most common strategy for optimizing anticoagulant activity.

Biological Activity

The compound (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15N3O\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}

This structure features a pyrroloquinoline core with a methoxyphenyl substituent, which is critical for its biological activity.

Biological Activities

The biological activities of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrroloquinoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of DNA replication : Similar compounds have been reported to inhibit DNA gyrase and topoisomerase IV, leading to cell cycle arrest in cancer cells .
  • Induction of apoptosis : Studies suggest that these compounds can activate apoptotic pathways in tumor cells, promoting programmed cell death .

Antimicrobial Properties

The compound demonstrates antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism. This makes it a candidate for developing new antibiotics .

Neuroprotective Effects

Pyrroloquinoline derivatives have been associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. They may protect neuronal cells from oxidative stress and promote neuronal survival by activating growth factor signaling pathways .

The mechanisms through which (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its biological effects include:

  • Redox Cycling : The compound can participate in redox reactions, generating reactive oxygen species (ROS) that may induce stress responses in cells .
  • Signal Transduction Modulation : It has been shown to modulate signaling pathways involving receptor tyrosine kinases (RTKs), which are critical for cell growth and differentiation .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer efficacy of similar pyrroloquinoline derivatives against a panel of 60 human tumor cell lines. The findings indicated that certain derivatives exhibited potent cytotoxicity against melanoma and breast cancer cells, suggesting that the methoxyphenyl group enhances activity against specific cancer types .
  • Neuroprotection in Cell Models : In vitro studies using PC-12 cells demonstrated that treatment with pyrroloquinoline derivatives significantly reduced neuronal death induced by oxidative stress. The activation of NRF2-dependent antioxidant genes was noted as a key mechanism for this neuroprotection .

Pharmacokinetics

Understanding the pharmacokinetics of (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is crucial for its therapeutic application:

  • Absorption and Distribution : Preliminary studies suggest good absorption characteristics with potential for effective distribution in biological systems.
  • Metabolism : The compound undergoes metabolic transformations that may influence its bioactivity and toxicity profiles.

Q & A

Q. What are the common synthetic routes for preparing (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?

The compound is synthesized via condensation reactions involving pyrroloquinolinone precursors and 4-methoxyphenyl isocyanate or imine-forming reagents. A key step is the formation of the imine bond between the pyrroloquinolinone core and the 4-methoxyphenyl group under anhydrous conditions. Hydrazinocarbothioamide intermediates (as seen in analogous pyrroloquinolinone-thiazole hybrids) may also be used to stabilize reactive intermediates . For optimization, reaction parameters such as temperature (60–80°C), solvent (DMF or ethanol), and catalysts (e.g., acetic acid) should be systematically varied .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization typically employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the imine bond (δ ~8.5–9.0 ppm for 1H^1H) and aromatic protons.
  • X-ray crystallography : Resolve the (1E)-configuration of the imine group and planarity of the quinolinone core .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~335.13 for C19_{19}H17_{17}N3_{3}O2_{2}) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable in dry, inert environments but degrades in the presence of strong acids/bases or oxidizing agents. Storage recommendations include:

  • Temperature : –20°C in sealed, amber vials.
  • Humidity : <30% RH to prevent hydrolysis of the imine bond.
  • Incompatible materials : Avoid contact with metals (e.g., aluminum) or reactive solvents like DMSO .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrroloquinolinone derivatives?

Discrepancies in biological data (e.g., cytotoxicity vs. inactivity) often arise from:

  • Structural variations : Substituents on the quinolinone core (e.g., methoxy vs. hydroxy groups) significantly impact target binding .
  • Assay conditions : Differences in cell lines (e.g., HUVEC vs. PBL), incubation times, or solvent carriers (DMSO concentration ≤0.1% is critical) .
  • Theoretical modeling : Use molecular docking (MOE software) to correlate steric/electronic properties with activity trends, adjusting for protonation states at physiological pH .

Q. How can the compound’s interaction with biological targets be systematically investigated?

A multi-method approach is recommended:

  • In vitro assays : MTT tests for cytotoxicity (IC50_{50} profiling), followed by flow cytometry (PI staining) to assess apoptosis .
  • Target identification : Competitive binding studies with fluorescence-labeled microtubulin or kinase inhibitors (e.g., PI3K) to identify primary targets .
  • ADMET profiling : Microsomal stability assays (human liver microsomes) and plasma protein binding (equilibrium dialysis) to prioritize derivatives .

Q. What computational methods predict the compound’s reactivity in complex biological matrices?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model:

  • Electrophilic sites : Reactivity of the imine nitrogen and quinolinone carbonyl group.
  • Metabolic pathways : CYP450-mediated oxidation at the 4-methoxyphenyl group .
  • Solubility : LogP calculations (estimated ~3.2) to guide formulation studies .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

Key variables include:

  • Stereochemical purity : The (1E)-configuration is critical for activity; contamination with (1Z)-isomers (e.g., during synthesis) reduces potency .
  • Cell permeability : Modifications like methyl groups on the pyrrolo ring enhance membrane penetration, as seen in related 3-substituted derivatives .
  • Experimental controls : Ensure negative controls (e.g., DMSO-only) and validate assay reproducibility across replicates .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., 3k^k factorial designs for temperature, solvent, and catalyst) .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .
  • Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .

Physical and Chemical Properties (Representative Data)

PropertyValue/DescriptionSource
Molecular FormulaC19_{19}H17_{17}N3_{3}O2_{2}Calculated
Molecular Weight335.36 g/molCalculated
Solubility (Water)<0.1 mg/mL (25°C)Analogous data
LogP (Predicted)3.2ChemDraw

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.